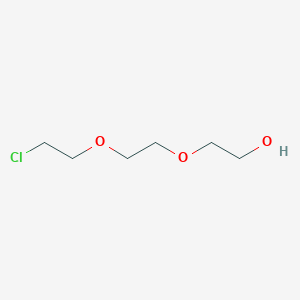

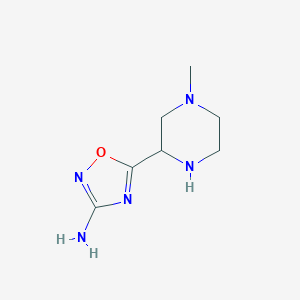

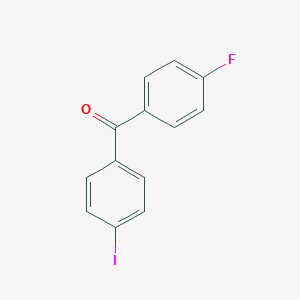

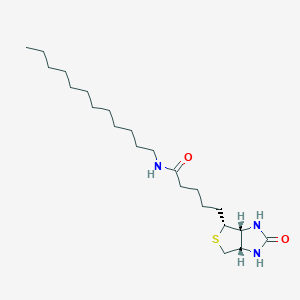

![molecular formula C13H20O5 B139896 (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one CAS No. 186790-80-7](/img/structure/B139896.png)

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, also known as (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Spectrum of Spirolactone Derivatives

Bioassays have revealed significant insights into the endocrinological properties of two spirolactone derivatives, highlighting their potent estrogen antagonistic effects in immature mice and castrate ewes without exhibiting inherent estrogenicity. These compounds also demonstrated moderate progestin and gonadotropin-inhibiting activities. Notably, one of the compounds showcased slight androgenic activity and displayed higher oral activity compared to the other. Preliminary testing in rhesus monkeys indicated an increase in cervical mucus viscosity and potential for pregnancy prevention at specific oral dosages, suggesting their utility as low-dose oral contraceptives (Brooks, Steelman, & Patanelli, 1977).

Synthesis and Antihypertensive Activity of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones

A study on the synthesis and antihypertensive activity of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones in spontaneously hypertensive rats revealed the preparation of a series of these compounds. The most active compound within this series demonstrated potential antihypertensive effects through both central and peripheral mechanisms, indicating a promising avenue for antihypertensive drug development (Clark et al., 1983).

Antimalarial Activity of Dispiro-1,2,4,5-Tetraoxanes

Research on sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes revealed significant antimalarial activity against Plasmodium falciparum, with some compounds demonstrating IC(50) values between 10 and 30 nM. This study suggests the potential of these tetraoxanes as oral antimalarial agents, providing a basis for further exploration in the quest for effective antimalarial therapies (Vennerstrom et al., 2000).

Wirkmechanismus

Target of Action

The compound, also known as “(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal”, is a key synthetic intermediate in the production of the drug Ticagrelor . Ticagrelor is an antiplatelet medication that works by inhibiting platelet activation and is used to prevent thrombotic events .

Mode of Action

The compound interacts with its targets by inhibiting the action of an enzyme called P2Y12. This enzyme plays a crucial role in platelet activation, a process that leads to blood clotting. By inhibiting this enzyme, the compound prevents platelet aggregation, thereby reducing the risk of thrombotic events .

Biochemical Pathways

The compound affects the biochemical pathway involving the P2Y12 receptor, a G-protein coupled receptor found on the surface of platelets. When this receptor is activated, it triggers a series of reactions that lead to platelet activation and aggregation. By inhibiting the P2Y12 receptor, the compound interrupts this pathway, preventing platelet aggregation and reducing the risk of blood clots .

Pharmacokinetics

As a key intermediate in the synthesis of ticagrelor, it can be inferred that its adme properties would be optimized to ensure effective bioavailability of the final drug .

Result of Action

The primary result of the compound’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attacks and strokes, in patients with cardiovascular disease .

Eigenschaften

IUPAC Name |

(3aR,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3/t9-,10+,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDMODSTNDJTBT-WFCWDVHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C2C(C(=O)O1)OC3(O2)CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1[C@@H]2[C@H](C(=O)O1)OC3(O2)CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552931 |

Source

|

| Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

CAS RN |

186790-80-7 |

Source

|

| Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

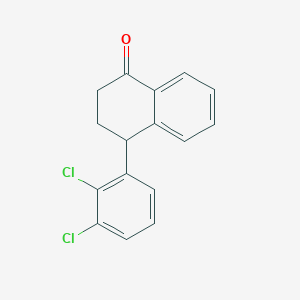

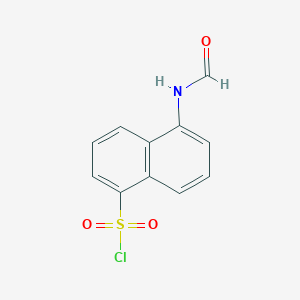

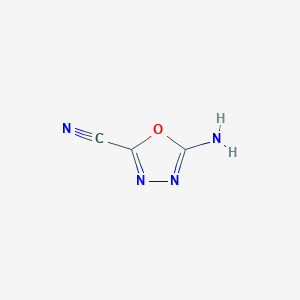

![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)